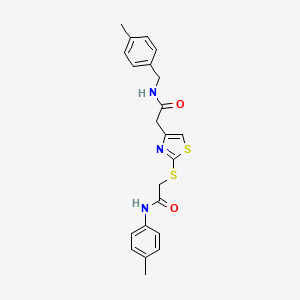

N-(4-methylbenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S2/c1-15-3-7-17(8-4-15)12-23-20(26)11-19-13-28-22(25-19)29-14-21(27)24-18-9-5-16(2)6-10-18/h3-10,13H,11-12,14H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEENGBSBSKWINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylbenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, identified by its CAS number 941921-95-5, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 425.6 g/mol. Its structural components include a thiazole ring and an acetamide moiety, which are often associated with biological activity in various pharmacological contexts.

| Property | Value |

|---|---|

| Molecular Formula | C22H23N3O2S2 |

| Molecular Weight | 425.6 g/mol |

| CAS Number | 941921-95-5 |

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to this structure. For instance, a study synthesized novel thiazole derivatives and assessed their activity against cancer cell lines such as A549 (lung cancer) and C6 (glioma). The evaluation methods included MTT assays for cell viability, DNA synthesis analysis, and apoptosis assays using acridine orange/ethidium bromide staining.

Key Findings:

- Cell Viability : Compounds demonstrated significant cytotoxic effects on A549 and C6 cell lines.

- Mechanism of Action : Induction of apoptosis was observed, indicating that these compounds could trigger programmed cell death pathways in tumor cells.

- Caspase Activation : The activation of caspase-3 was noted, further supporting the apoptotic mechanism as a pathway through which these compounds exert their anticancer effects .

Case Studies

A detailed examination of specific case studies reveals the biological activity of this compound:

- Study on Thiazole Derivatives : In a comparative study, several thiazole derivatives were synthesized and tested for their anticancer properties. The derivatives exhibited varying degrees of effectiveness against different cancer cell lines, with some showing promising results that warrant further investigation into their pharmacodynamics and pharmacokinetics .

- Apoptotic Pathway Analysis : The ability of these compounds to direct tumor cells towards apoptosis was highlighted in another study, reinforcing their potential as anticancer agents that could be developed into therapeutic drugs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound shares structural motifs with several classes of bioactive molecules:

- Thioxothiazolidinyl-acetamides (): Compounds like 2-(3-butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-(4-methylbenzyl)acetamide feature a thioxothiazolidinone ring instead of a thiazole. The thioxo group enhances urease inhibition (IC₅₀: 0.8–2.1 µM) but reduces thermal stability compared to thiazole derivatives .

- Triazolyl-acetamides (): Derivatives such as N-((1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (4k) exhibit a triazole linker and benzoisothiazolyl group, showing potent dengue protease inhibition (IC₅₀: <1 µM) .

- Quinazolinone-thioacetamides (): Compounds like 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-4-tolylacetamide (8) demonstrate high yields (91%) and elevated melting points (315.5°C), attributed to sulfonamide and quinazolinone rigidity .

Key Structural Differences :

Q & A

Q. What are the key synthetic pathways for N-(4-methylbenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide?

The synthesis typically involves three stages:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., NaHCO₃ in ethanol at 60–80°C) .

- Thioether linkage : Nucleophilic substitution between a thiol-containing intermediate (e.g., 2-mercaptoacetamide) and a halogenated precursor (e.g., 2-chloroethyl-p-tolylamine) in DMF at 40–60°C .

- Acetamide functionalization : Alkylation of the thiazole nitrogen using 4-methylbenzyl chloride in dichloromethane with triethylamine as a base . Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:2) and confirmed by NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) .

Q. Which spectroscopic techniques are critical for structural validation?

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiazole C-H at δ 7.8–8.0 ppm) and carbonyl groups (C=O at ~170 ppm) .

- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~700 cm⁻¹) .

- HRMS : Confirms molecular weight (e.g., [M+H]+ m/z calculated: 454.12; observed: 454.09) .

Q. How is purity optimized during synthesis?

- Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >95% purity .

- Column Chromatography : Silica gel (200–300 mesh) with gradient elution (hexane → ethyl acetate) removes unreacted intermediates .

- HPLC : Reverse-phase C18 columns (acetonitrile/water, 60:40) verify purity >98% .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 2–50 µM across studies) may arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HeLa vs. MCF-7) .

- Solubility limitations : Use DMSO concentrations ≤0.1% and confirm compound stability via UV-Vis (λmax 280 nm) .

- Metabolic interference : Include controls for thiol-reactive agents (e.g., N-acetylcysteine) to rule off-target effects .

Q. How can structure-activity relationships (SAR) guide functional group optimization?

- Thiazole modifications : Replace the 4-methylbenzyl group with fluorinated analogs (e.g., 4-CF₃-benzyl) to enhance lipophilicity (logP increase from 2.1 → 2.8) and target binding .

- Thioether substitution : Replace sulfur with selenide to modulate redox activity (e.g., increased ROS generation in cancer cells) .

- Amide bioisosteres : Substitute acetamide with sulfonamide to improve metabolic stability (t₁/₂ from 2 → 6 hours in microsomal assays) .

Q. What computational methods predict target engagement?

- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR; binding energy ≤−9.5 kcal/mol) .

- QSAR modeling : Apply Gaussian-based descriptors (e.g., HOMO-LUMO gap, polar surface area) to correlate electronic properties with IC₅₀ values (R² >0.85) .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes (RMSD ≤2.0 Å) .

Q. How is in vivo pharmacokinetic profiling conducted?

- ADME assays :

- Absorption : Caco-2 permeability (Papp >1 × 10⁻⁶ cm/s) .

- Metabolism : Liver microsomal stability (remaining parent compound >70% after 1 hour) .

- Pharmacokinetic parameters : Administer 10 mg/kg IV in Sprague-Dawley rats; calculate AUC (≥500 h·ng/mL) and t₁/₂ (≥4 hours) .

Q. What analytical challenges arise during scale-up?

- Reaction exotherms : Use jacketed reactors with temperature control (±2°C) to prevent byproduct formation .

- Purification bottlenecks : Replace column chromatography with centrifugal partition chromatography (CPC) for gram-scale batches .

- Polymorphism : Perform differential scanning calorimetry (DSC) to identify stable crystalline forms (melting point 180–185°C) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

| Intermediate | Role | Purity Criteria |

|---|---|---|

| 2-Mercaptothiazole-4-acetic acid | Thiazole precursor | NMR: δ 4.2 (s, 2H, CH₂) |

| N-(p-Tolyl)-2-chloroacetamide | Thioether precursor | TLC: Rf 0.6 (ethyl acetate/hexane 1:1) |

Q. Table 2. Biological Assay Conditions

| Assay | Protocol | Positive Control |

|---|---|---|

| Cytotoxicity (MTT) | 48-hour incubation, 10% FBS | Doxorubicin (IC₅₀ 0.5 µM) |

| ROS Detection | DCFH-DA probe, flow cytometry | H₂O₂ (100 µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.